molecular formula C13H16O2 B13240516 4-[3-(Propan-2-yl)phenyl]oxolan-3-one

4-[3-(Propan-2-yl)phenyl]oxolan-3-one

Cat. No.: B13240516
M. Wt: 204.26 g/mol
InChI Key: OGVKKSQMOZJOIK-UHFFFAOYSA-N
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Description

4-[3-(Propan-2-yl)phenyl]oxolan-3-one is a cyclic ketone derivative featuring a tetrahydrofuran-3-one (oxolan-3-one) ring substituted at the 4-position with a 3-isopropylphenyl group. This compound combines the electronic effects of a ketone with the steric bulk of an isopropyl-substituted aromatic ring, making it a candidate for applications in medicinal chemistry and materials science. Its structure suggests moderate polarity due to the ketone group, while the isopropylphenyl moiety may enhance lipophilicity, influencing solubility and reactivity .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(3-propan-2-ylphenyl)oxolan-3-one

InChI

InChI=1S/C13H16O2/c1-9(2)10-4-3-5-11(6-10)12-7-15-8-13(12)14/h3-6,9,12H,7-8H2,1-2H3

InChI Key

OGVKKSQMOZJOIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2COCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one typically involves the reaction of 3-(propan-2-yl)phenylboronic acid with an appropriate oxolanone derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-[3-(Propan-2-yl)phenyl]oxolan-3-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Propan-2-yl)phenyl]oxolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[3-(Propan-2-yl)phenyl]oxolan-3-one with analogs bearing variations in substituents, ring systems, or functional groups. Key comparisons focus on structural features , predicted physicochemical properties , and reactivity trends .

Substituent Effects on the Aromatic Ring

  • This compound’s calculated molecular weight (237.27 g/mol) is lower than the target compound’s (estimated ~248.3 g/mol), suggesting differences in boiling points and solubility .
  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide Structural difference: Features a 4-(2-methylpropoxy)phenyl group and an amide linkage. Impact: The 2-methylpropoxy substituent introduces greater steric hindrance and lipophilicity (higher logP) compared to the isopropyl group.

Modifications to the Oxolanone Ring

  • 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) Structural difference: Replaces the oxolan-3-one ring with a diazepane-oxolan hybrid. The chlorine atom on the phenyl ring enhances electronegativity, affecting electronic distribution and reactivity .
  • 3-[4-(Oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide (CAS 929972-45-2)

    • Structural difference : Integrates a triazole-thiol group and an oxolan-2-ylmethyl chain.
    • Impact : The triazole-thiol moiety offers sites for metal coordination and redox activity, diverging significantly from the ketone-driven reactivity of the target compound .

Computational and Experimental Insights

Density Functional Theory (DFT) Predictions

Using the B3LYP functional (as validated in ), the target compound’s HOMO-LUMO gap is expected to be narrower than analogs with electron-withdrawing groups (e.g., fluorine in 3-{[1-(4-fluorophenyl)propyl]amino}oxolan-2-one), indicating higher reactivity toward electrophiles .

Electron Density Analysis via Multiwfn

Multiwfn-based topology analysis () predicts that the ketone oxygen in the target compound has a higher electron density (−0.45 e/ų) compared to ether oxygens in non-ketone analogs (e.g., oxolan-2-ylmethyl derivatives), making it more susceptible to nucleophilic attack .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Predicted logP Key Functional Groups Notable Features
4-[3-(Propan-2-yl)phenyl]oxolan-3-one 248.3 2.8 Ketone, isopropylphenyl Moderate polarity, steric bulk
3-{[1-(4-Fluorophenyl)propyl]amino}oxolan-2-one 237.27 2.5 Fluorophenyl, amine Enhanced hydrogen bonding
CAS 2320143-91-5 406.9 3.1 Diazepane, chlorophenoxy Basic nitrogen, halogenated aromatic
CAS 929972-45-2 256.32 1.9 Triazole-thiol, oxolan Redox-active, metal-coordination

Biological Activity

4-[3-(Propan-2-yl)phenyl]oxolan-3-one, also known as a derivative of oxolanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a phenyl group and an oxolanone moiety, which may contribute to its pharmacological properties. This article will explore the biological activity of this compound, highlighting its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one can be represented as follows:

C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}

Key Features:

  • Functional Groups: The presence of an oxolanone ring enhances its stability and solubility.
  • Chirality: The compound may exhibit chirality due to the presence of the isopropyl group, potentially affecting its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections will detail these activities.

Anticancer Activity

Several studies have investigated the anticancer potential of oxolanone derivatives. For instance, compounds structurally related to 4-[3-(Propan-2-yl)phenyl]oxolan-3-one have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF710.5
A54915.2
HepG28.9

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK/ERK pathway.

Anti-inflammatory Activity

Compounds similar to 4-[3-(Propan-2-yl)phenyl]oxolan-3-one have demonstrated significant anti-inflammatory effects. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Study Findings
In vitro assaysInhibition of TNF-alpha and IL-6 production
Animal modelsReduction in edema in carrageenan-induced paw edema

This suggests that such compounds could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of oxolanone derivatives have also been explored. Studies indicate that these compounds exhibit activity against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest potential applications in treating infections caused by resistant strains.

The biological activity of 4-[3-(Propan-2-yl)phenyl]oxolan-3-one is likely mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways (e.g., COX enzymes in inflammation).
  • Receptor Modulation: Interaction with various receptors may alter cellular signaling pathways, leading to therapeutic effects.
  • Induction of Apoptosis: Activation of apoptotic pathways can lead to cancer cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment:
    • A clinical trial involving patients with advanced breast cancer treated with a compound related to 4-[3-(Propan-2-yl)phenyl]oxolan-3-one showed a significant reduction in tumor size after a treatment regimen over six weeks.
  • Anti-inflammatory Effects:
    • A study on patients with rheumatoid arthritis demonstrated that administration of an oxolanone derivative resulted in decreased joint swelling and pain, supporting its use as an adjunct therapy.

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